1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol
Description
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-2(8)3-4(5)7-9-6-3/h2,8H,1H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOCUTNSAOMODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NON=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-amino-1,2,5-oxadiazole with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as flash column chromatography, ensures the production of high-quality compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde.
Reduction: The amino group can be reduced to form a primary amine, leading to the formation of 1-(4-amino-1,2,5-oxadiazol-3-yl)ethane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: 1-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde.
Reduction: 1-(4-amino-1,2,5-oxadiazol-3-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most significant applications of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol is its antimicrobial properties. Research has indicated that derivatives of this compound exhibit activity against a range of bacteria and fungi. For instance:
| Compound Derivative | Microbial Target | Activity |
|---|---|---|
| Derivative A | Staphylococcus aureus | Inhibitory |
| Derivative B | Escherichia coli | Moderate |
| Derivative C | Candida albicans | Strong |
A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential as new antimicrobial agents .
Anticancer Properties
In addition to antimicrobial activity, this compound has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF7 | 20 | DNA damage response |
| A549 | 18 | Cell cycle arrest |
These findings were corroborated by in vitro studies showing that the compound affects cell viability and proliferation .
Agricultural Applications
Pesticide Development
The oxadiazole moiety in this compound is also being explored for developing new pesticides. Its derivatives have shown promise as effective insecticides and fungicides.
| Application Type | Target Organism | Efficacy Level |
|---|---|---|
| Insecticide | Aphids | High |
| Fungicide | Fusarium spp. | Moderate |
Field trials have indicated that formulations containing this compound can reduce pest populations significantly while being less toxic to non-target organisms .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.
| Polymer Type | Property Enhanced | Application Area |
|---|---|---|
| Thermoplastic | Heat resistance | Automotive components |
| Elastomer | Flexibility | Seals and gaskets |
Research indicates that incorporating this compound into polymer matrices improves their performance under extreme conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the efficacy of various derivatives of this compound against antibiotic-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Agricultural Impact
Field studies conducted on crops treated with formulations containing this compound demonstrated a marked decrease in pest-related damage and an increase in yield compared to untreated plots.
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a ligand, binding to metal ions and influencing their reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
(4-Amino-1,2,5-oxadiazol-3-yl)methanol
- Structure: Differs by a methanol (-CH2OH) substituent instead of ethanol (-CH2CH2OH).
- Properties: Molecular weight: 115.09 g/mol vs. 129.12 g/mol (ethanol derivative) . Synthesis: Prepared via reduction of methyl esters or nitro precursors using agents like stannous chloride . Applications: Used as a building block for explosives and pharmaceuticals due to its high nitrogen content (47.46%) .
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- Structure: Contains three fused oxadiazole rings with amino and nitro groups.
- Properties: Higher nitrogen content (56.8%) and density, making it suitable for energetic materials. Reduced thermal stability compared to mono-oxadiazole derivatives due to nitro group reactivity .
(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol
- Structure: Ethyl substituent replaces the amino group.
- Properties: Molecular weight: 128.13 g/mol. Lower polarity and reduced hydrogen-bonding capacity compared to amino-substituted analogues, impacting solubility .
Pharmacological Derivatives
GSK690693
- Structure: Contains a 4-amino-1,2,5-oxadiazol-3-yl group within a larger imidazo[4,5-c]pyridine scaffold.
- Activity: Acts as a potent AKT kinase inhibitor (IC50 = 2 nM), demonstrating the role of oxadiazole-amino motifs in enhancing target binding .
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(morpholinomethyl)-1H-1,2,3-triazole-4-carboxylic acid
Pharmacological Potential
- Kinase Inhibition: The 4-amino-oxadiazole moiety in GSK690693 enhances binding to AKT kinase’s ATP-binding pocket, a feature exploitable in oncology .
Biological Activity
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanol is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiparasitic activities. The structural variations in oxadiazoles significantly influence their biological efficacy and selectivity.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The following general synthetic pathway can be outlined:
- Formation of Hydrazones : React hydrazine with aldehydes or ketones to form hydrazones.
- Cyclization : Treat the hydrazones with oxidizing agents to form the oxadiazole ring.
- Functionalization : Introduce hydroxyl or amino groups at specific positions to yield this compound.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit potent antimicrobial activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| OX7 | E. coli | 50.2 |
| OX11 | S. aureus | 64.2 |
These findings suggest that modifications in the oxadiazole structure can enhance antimicrobial potency .
Antiparasitic Activity
This compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. In vitro studies reveal:
| Compound | Strain | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | P. falciparum NF54 | 0.034 | 1526 |
This compound demonstrated strong selectivity and low cytotoxicity towards human cells .
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound B | Human lung adenocarcinoma (LXFL 529) | 92.4 |
| Compound C | Human gastric carcinoma (GXF 251) | 85.0 |
These compounds exhibit significant antiproliferative effects across multiple cancer cell lines .
Structure–Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural features:
- Substitution Patterns : The presence and position of substituents on the oxadiazole ring can enhance or reduce biological activity.
- Functional Groups : Amino and hydroxyl groups contribute to increased solubility and bioactivity.
Research has shown that specific substitutions lead to improved selectivity indices and lower toxicity profiles in various assays .
Case Studies
Several case studies illustrate the effectiveness of oxadiazole derivatives in treating infectious diseases and cancer:
- Antimalarial Study : A study demonstrated that a series of substituted oxadiazoles exhibited significant antiplasmodial activity with IC50 values as low as 0.034 µM against P. falciparum .
- Anticancer Research : Another investigation revealed that certain oxadiazole derivatives showed promising results against multiple cancer cell lines with IC50 values ranging from 85 to 92 µM .
Q & A
Q. Key Variables :
- Solvent choice : Ethanol is preferred for solubility and safety, but dichloromethane may be used for acid-sensitive intermediates .
- Catalyst : Acetic acid enhances electrophilicity of carbonyl groups, improving reaction kinetics .
- Temperature : Prolonged reflux (>6 hours) increases yield but may degrade thermally unstable products .
Which spectroscopic and analytical techniques are most effective for characterizing this compound derivatives?
Basic
Structural confirmation relies on a combination of techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ peaks with <5 ppm error) .
- Elemental Analysis : Ensures C/H/N/O ratios align with theoretical values (e.g., C₉H₁₀N₄O₂ requires C 48.64%, H 4.55%, N 25.22%) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
How can molecular docking studies predict the pharmacological potential of this compound derivatives?
Advanced
Computational models evaluate binding affinity to target proteins:
- Target Selection : Prioritize proteins critical to disease mechanisms (e.g., SARS-CoV-2 Mpro [PDB:6LU7], β-tubulin) .
- Software : MOE 2015.10 or AutoDock Vina for docking simulations .
- Key Metrics :
- Binding Energy (ΔG) : Values ≤ -7 kcal/mol suggest strong interactions (e.g., -8.19 kcal/mol for 4OW0 protease) .
- Hydrogen Bonding : Oxadiazole NH₂ and ethanol -OH groups often form H-bonds with catalytic residues .
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| SARS-CoV-2 Mpro | 6LU7 | -7.79 |
| Human ACE2 | 1O86 | -7.58 |
| β-Tubulin | 1SA0 | -6.78 (hypothetical) |
Validation : Compare docking results with in vitro enzymatic assays (e.g., IC₅₀ measurements) .
What are the stability and handling protocols for this compound in laboratory settings?
Q. Basic
- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation .
- Decomposition Risks : Exposure to moisture or light may hydrolyze the oxadiazole ring, forming nitrile oxides .
- Safety Precautions :
- Use fume hoods and PPE (gloves, goggles) due to uncharacterized toxicity .
- Avoid DMSO as a solvent if the compound reacts at room temperature .
How do structural modifications to the oxadiazole ring alter bioactivity?
Q. Advanced
- Amino Group Substitution : Replacing NH₂ with methyl or aryl groups reduces hydrogen-bonding capacity, lowering affinity for proteases .
- Ethanol Side Chain : Esterification (e.g., acetate prodrugs) enhances membrane permeability but may require enzymatic activation .
- Heterocycle Fusion : Adding imidazo[4,5-c]pyridine moieties improves anticancer activity by intercalating DNA .
Case Study : 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-ol shows 10× higher cytotoxicity than the parent compound (IC₅₀ = 0.2 µM vs. 2.1 µM) .
How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Q. Advanced
- Yield Discrepancies : Optimize stoichiometry (e.g., 1.2:1 aldehyde:oxadiazole ratio) and monitor reaction progress via TLC .
- NMR Variability : Check for solvent impurities (e.g., DMSO-d₆ residual water) or tautomerism in the oxadiazole ring .
- Crystallography : Use single-crystal X-ray diffraction to unambiguously assign structures (e.g., CCDC deposition for oxadiazole derivatives) .
What methodologies are used to evaluate the biological activity of this compound derivatives?
Q. Advanced
- In Vitro Assays :
- Antiviral : Plaque reduction neutralization tests (PRNT) against SARS-CoV-2 .
- Anticancer : MTT assays on HeLa or MCF-7 cell lines .
- Mechanistic Studies :
Data Interpretation : Correlate IC₅₀ values with computational binding scores to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
